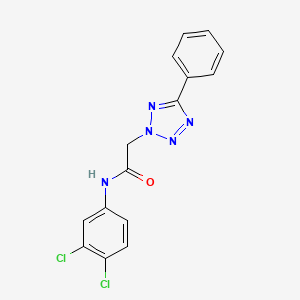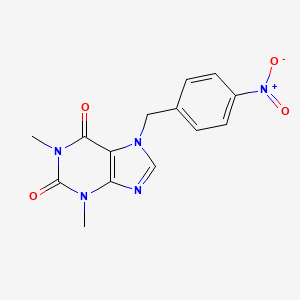![molecular formula C22H22N2O2 B5876549 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of chemists led by Jacob Szmuszkovicz at Upjohn Pharmaceuticals. It is a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. U-47700 has attracted attention in recent years due to its high potency and potential for abuse.
Wirkmechanismus
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide acts on the μ-opioid receptor to produce its effects. This receptor is found throughout the central nervous system and is responsible for mediating the effects of endogenous opioids such as endorphins and enkephalins. When 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in the suppression of pain signals and the production of feelings of euphoria and relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide are similar to those of other opioids. It produces analgesia, sedation, and euphoria, as well as respiratory depression, nausea, and constipation. 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide has a high potential for abuse and dependence, and its use can lead to addiction, overdose, and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide in lab experiments include its high potency, selectivity, and availability. It can be used to study the mechanism of action of opioids and to develop new treatments for pain and addiction. However, the use of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide in lab experiments is limited by its potential for abuse and dependence. Its use must be carefully regulated and monitored to prevent harm to researchers and to ensure the integrity of the research.
Zukünftige Richtungen
Future research on 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide should focus on developing new treatments for pain and addiction that are safe and effective. This may involve the development of new drugs that target the μ-opioid receptor or other opioid receptors, or the use of non-opioid drugs that modulate pain and addiction pathways. Additionally, research should be conducted to better understand the mechanisms of opioid addiction and to develop new strategies for preventing and treating opioid abuse and dependence.
Synthesemethoden
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide involves the condensation of 2-naphthoyl chloride with 2-(1-pyrrolidinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with methoxyamine hydrochloride to form the final product. The synthesis of 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide is relatively straightforward and can be carried out using standard laboratory equipment and reagents.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide has been used in scientific research to study the mechanism of action of opioids and to develop new treatments for pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, with a binding affinity that is similar to that of morphine. 3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide has also been used to study the role of the μ-opioid receptor in regulating synaptic transmission and plasticity in the brain.
Eigenschaften
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-15-17-9-3-2-8-16(17)14-18(21)22(25)23-19-10-4-5-11-20(19)24-12-6-7-13-24/h2-5,8-11,14-15H,6-7,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCTPXPYAWWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(pyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)

![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)


![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)


![ethyl 2-[(2,6-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5876555.png)

